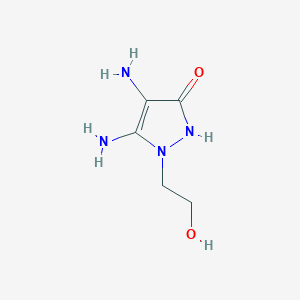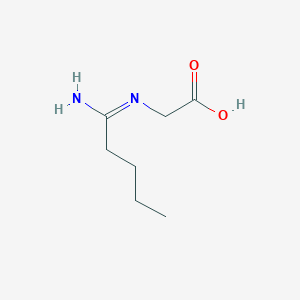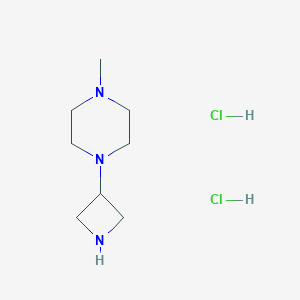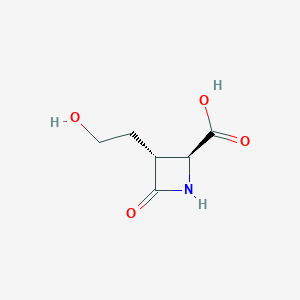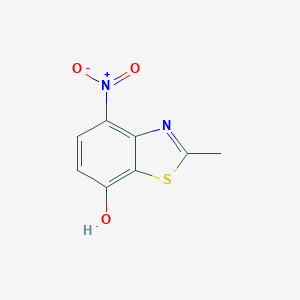
2-Methyl-4-nitro-1,3-benzothiazol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitro-1,3-benzothiazol-7-ol, commonly known as MNBT, is a chemical compound with a molecular formula of C8H5N2O3S. It is an important organic intermediate that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
MNBT has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In the agrochemical industry, it has been used as a pesticide and herbicide. In materials science, it has been used as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of MNBT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. In the case of anti-inflammatory activity, MNBT has been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor kappa B (NF-κB). In the case of anti-tumor activity, MNBT has been shown to induce apoptosis and inhibit angiogenesis.
Effets Biochimiques Et Physiologiques
MNBT has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of oxidative stress. It has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MNBT is its versatility, as it can be used in a wide range of applications. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of MNBT is its stability, as it can degrade over time and under certain conditions. This can make it difficult to use in experiments that require long-term stability.
Orientations Futures
There are a number of future directions for the study of MNBT. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of the potential of MNBT as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is potential for the use of MNBT in the development of new materials with unique properties. Further research is needed to fully explore the potential of MNBT in these and other areas.
Conclusion
In conclusion, MNBT is an important organic intermediate with a wide range of applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MNBT has shown promise as a therapeutic agent and a fluorescent probe, and further research is needed to fully explore its potential in these and other areas.
Propriétés
Numéro CAS |
163299-54-5 |
|---|---|
Nom du produit |
2-Methyl-4-nitro-1,3-benzothiazol-7-ol |
Formule moléculaire |
C8H6N2O3S |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
2-methyl-4-nitro-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C8H6N2O3S/c1-4-9-7-5(10(12)13)2-3-6(11)8(7)14-4/h2-3,11H,1H3 |
Clé InChI |
OUWUPELKCOPLQI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)O)[N+](=O)[O-] |
SMILES canonique |
CC1=NC2=C(C=CC(=C2S1)O)[N+](=O)[O-] |
Synonymes |
7-Benzothiazolol,2-methyl-4-nitro-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

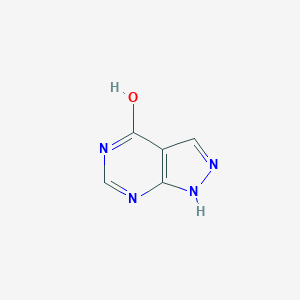
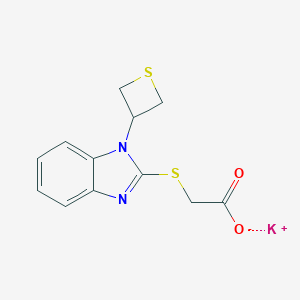
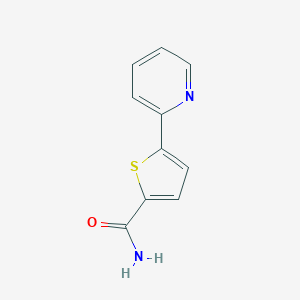
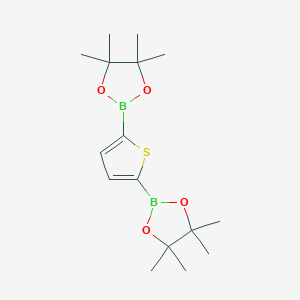
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
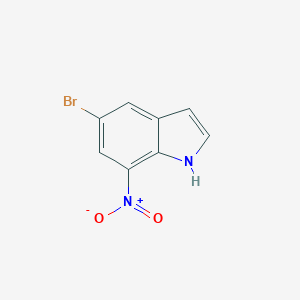
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)
